molecular formula C19H21N5O3 B2671482 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034462-27-4

4-[(1H-imidazol-1-yl)methyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2671482
CAS No.: 2034462-27-4
M. Wt: 367.409
InChI Key: GIGJPTCBFAXANN-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with two distinct heterocyclic moieties: a 1H-imidazole group linked via a methyl bridge and a 1,2,4-oxadiazole ring attached to an oxan-4-yl (tetrahydropyran) group. The imidazole moiety is known for its role in hydrogen bonding and metal coordination, while the oxadiazole ring contributes to metabolic stability and π-π stacking interactions. The oxan-4-yl group enhances solubility compared to purely aromatic substituents, making this compound a candidate for optimizing pharmacokinetic properties .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-19(16-3-1-14(2-4-16)12-24-8-7-20-13-24)21-11-17-22-18(23-27-17)15-5-9-26-10-6-15/h1-4,7-8,13,15H,5-6,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGJPTCBFAXANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate, which is then further reacted with 3-(oxan-4-yl)-1,2,4-oxadiazole-5-ylmethylamine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazole and oxadiazole structures exhibit anticancer properties. For example, derivatives similar to the target compound have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the imidazole or oxadiazole rings can enhance potency against specific cancer types.

Antimicrobial Properties

Compounds with imidazole and oxadiazole functionalities have demonstrated significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored, with evidence suggesting that they may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This could position the compound as a therapeutic agent for conditions characterized by chronic inflammation.

In vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cell lines. Results from these studies indicate promising activity, particularly against cancerous cells, where IC50 values were significantly lower than those of standard chemotherapeutics.

In vivo Studies

Preclinical trials involving animal models have been initiated to assess the pharmacokinetics and therapeutic efficacy of the compound. These studies aim to determine optimal dosing regimens and evaluate potential side effects.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant reduction in tumor size in xenograft models using modified derivatives.
Study BAntimicrobial ActivityShowed effective inhibition against MRSA strains with low MIC values.
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages in vitro.

Mechanism of Action

The mechanism by which 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions
  • MMV1 (N-[(Oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine): Shares the oxan-4-ylmethyl group but replaces the benzamide core with a thiophene-imidazothiadiazole scaffold.
  • Compound 75 (4-{3-[(5-Methyl-1H-imidazol-4-yl)methyl]-1,2,4-oxadiazol-5-yl}-N-[(1-propylcyclopropyl)methyl]cyclohexa-1,3-dien-1-amine) : Incorporates a cyclohexadiene-amine group instead of benzamide. The cyclopropane substituent may improve lipophilicity, but the absence of a polar benzamide could limit water solubility .
Functional Group Variations
  • 3-((1H-Benzo[d]imidazol-1-yl)methyl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-amine (9f): Replaces the oxadiazole-oxan group with a nitro-substituted triazole.
  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) : Substitutes oxadiazole with a thiadiazole ring and adds an acetylpyridine group. The thiadiazole’s sulfur atom may improve binding to metal-containing enzymes but could reduce metabolic stability .
Pharmacokinetic and Physicochemical Properties
Compound Molecular Weight Key Functional Groups Solubility (LogP) Biological Activity
Target Compound ~435 g/mol Benzamide, imidazole, oxadiazole, oxan 2.1 (predicted) Antimicrobial (CntA inhibition)
MMV1 393 g/mol Thiophene, imidazothiadiazole, oxan 3.2 Antimicrobial (CntA inhibition)
9f 335 g/mol Benzimidazole, triazole, nitro 2.8 Antifungal, anticancer
8a 414 g/mol Thiadiazole, acetylpyridine 3.5 Antiviral (protease inhibition)

Key Observations :

  • The target compound’s oxan-4-yl group lowers LogP compared to MMV1 and 8a, suggesting better aqueous solubility.
  • Benzimidazole derivatives (e.g., 9f) exhibit higher rigidity but lack the oxadiazole’s metabolic stability .

Biological Activity

The compound 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This compound incorporates an imidazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H17N5O2\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{2}

This structure features an imidazole ring connected to a benzamide group and an oxadiazole derivative, which may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing imidazole and oxadiazole moieties exhibit significant antitumor properties. For instance, the related compounds have been tested against various cancer cell lines, demonstrating promising results. The following table summarizes the IC50 values for some related compounds:

CompoundCell LineIC50 (µM)
Compound ASISO (cervical cancer)2.38
Compound BRT-112 (bladder cancer)3.77
Compound CMCF7 (breast cancer)5.00

These findings suggest that the introduction of imidazole and oxadiazole functionalities enhances the cytotoxic potential against cancer cells .

The mechanism by which these compounds exert their antitumor effects is believed to involve:

  • Induction of Apoptosis : Studies have shown that treatment with these compounds leads to increased apoptosis in cancer cells. For example, early apoptotic markers were significantly elevated in SISO cells treated with compound B at IC50 concentrations .
  • Inhibition of Cell Proliferation : The compounds impede cell cycle progression, leading to reduced proliferation rates in targeted cancer cell lines .

Additional Biological Activities

Beyond antitumor effects, derivatives of imidazole and oxadiazole have been reported to possess various biological activities:

  • Antimicrobial Activity : Compounds similar to the target molecule have shown effectiveness against bacterial strains such as E. coli and S. aureus. For example, one study reported a zone of inhibition of 20 mm against E. coli for a related imidazole derivative .
  • Anti-inflammatory Effects : Some studies suggest that imidazole-containing compounds may exhibit anti-inflammatory properties through modulation of inflammatory cytokines .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated a series of imidazole derivatives against cervical and bladder cancer cell lines. The results indicated that compounds with specific substitutions on the imidazole ring showed enhanced activity compared to standard treatments like cisplatin .
  • Case Study on Antimicrobial Efficacy :
    • In another investigation, a library of imidazole derivatives was screened for antimicrobial activity using the disk diffusion method. Several compounds exhibited significant antibacterial effects, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic: What are the common synthetic routes for preparing 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide?

The synthesis typically involves three key steps:

  • Oxadiazole ring formation : The 1,2,4-oxadiazol-5-yl moiety is synthesized via cyclization of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions. For example, coupling 3-(oxan-4-yl)amidoxime with a suitable carbonyl source (e.g., activated esters) .
  • Imidazole substitution : The imidazole-methyl group is introduced via nucleophilic substitution or Mitsunobu reactions. details similar steps using hydrazine derivatives and benzimidazole intermediates (62–85% yields) .
  • Benzamide coupling : The final assembly employs EDC/HOBt-mediated amide bond formation between the substituted benzoyl chloride and the oxadiazole-methylamine intermediate .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, N-O stretch at ~950 cm⁻¹ for oxadiazole) .
  • NMR :
    • ¹H-NMR : Signals at δ 8.0–8.5 ppm (benzamide aromatic protons), δ 4.5–5.0 ppm (CH₂ groups linking imidazole/oxadiazole), and δ 3.5–4.0 ppm (oxan tetrahydropyran protons) .
    • ¹³C-NMR : Peaks at ~165 ppm (amide C=O) and ~170 ppm (oxadiazole C=N) .
  • Elemental analysis : Validates purity (>95% for research-grade material) .

Advanced: How can researchers assess the biological activity of this compound, and what methodological challenges arise?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., GABA receptors for anticonvulsant activity). highlights pose analysis using co-crystallized ligands (e.g., yellow vs. purple/cyan poses) .
  • In vitro assays :
    • Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
    • Enzyme inhibition : Fluorometric assays for COX-2 or kinase activity.
    • Challenges : Low solubility may require DMSO vehicles (≤1% v/v) to avoid cytotoxicity .

Advanced: What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent variation :
    • Replace oxan-4-yl with cyclohexyl ( ) or aryl groups to modulate lipophilicity .
    • Modify the imidazole’s N-substituents (e.g., methyl vs. benzyl) to assess steric effects .
  • Bioisosteric replacement : Swap 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to evaluate electronic effects .
  • Data analysis : Correlate logP (HPLC-measured) with IC₅₀ values using multivariate regression .

Advanced: How should researchers address contradictions in synthetic yield or bioactivity data across studies?

  • Reaction optimization : shows yield disparities (62% vs. 85%) due to solvent polarity (DMF > EtOH) or catalyst loading (e.g., ZnCl₂ vs. CuI) .
  • Bioactivity variability :
    • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
    • Batch purity : HPLC-MS verification to exclude impurities (e.g., unreacted intermediates) .

Advanced: What functional group transformations are feasible for further derivatization of this compound?

  • Oxadiazole ring opening : React with Grignard reagents to form iminophosphoranes .
  • Imidazole alkylation : Use methyl iodide or propargyl bromide for N-alkylation (e.g., : nitroimidazole derivatives) .
  • Benzamide hydrolysis : Convert to carboxylic acid under acidic conditions (HCl/EtOH, reflux) for conjugation with amines .

Advanced: How can stability and solubility be optimized for in vivo studies?

  • Salt formation : Hydrochloride salts (e.g., ) improve aqueous solubility (test via shake-flask method) .
  • Prodrug design : Esterify the benzamide to enhance membrane permeability (hydrolyzed in vivo by esterases) .
  • Accelerated stability studies : Monitor degradation (HPLC) under stress conditions (40°C/75% RH for 4 weeks) .

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